molecular formula C12H8Br2N2O B290903 2,4-dibromo-N-(3-pyridinyl)benzamide

2,4-dibromo-N-(3-pyridinyl)benzamide

Cat. No. B290903
M. Wt: 356.01 g/mol
InChI Key: OACQQIOQYCSCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-N-(3-pyridinyl)benzamide, also known as DBPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DBPB is a member of the benzamide family of compounds and is commonly used as a tool compound to study the effects of histone deacetylase (HDAC) inhibition.

Mechanism of Action

The mechanism of action of 2,4-dibromo-N-(3-pyridinyl)benzamide involves the inhibition of HDAC enzymes, which leads to an increase in histone acetylation and alterations in gene expression. HDAC inhibitors such as 2,4-dibromo-N-(3-pyridinyl)benzamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells by altering the expression of genes involved in these processes.
Biochemical and Physiological Effects:
2,4-dibromo-N-(3-pyridinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on HDAC enzymes, 2,4-dibromo-N-(3-pyridinyl)benzamide has been shown to inhibit the activity of other enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. 2,4-dibromo-N-(3-pyridinyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2,4-dibromo-N-(3-pyridinyl)benzamide has several advantages for use in laboratory experiments. It is a potent HDAC inhibitor with high selectivity for specific HDAC isoforms. It is also relatively stable and can be easily synthesized in large quantities. However, 2,4-dibromo-N-(3-pyridinyl)benzamide does have some limitations, including its low solubility in water and its potential to form aggregates in solution.

Future Directions

There are several potential future directions for research involving 2,4-dibromo-N-(3-pyridinyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2,4-dibromo-N-(3-pyridinyl)benzamide. Another area of interest is the study of the anti-inflammatory effects of 2,4-dibromo-N-(3-pyridinyl)benzamide and its potential use in the treatment of neurodegenerative diseases. Finally, the development of new synthetic methods for 2,4-dibromo-N-(3-pyridinyl)benzamide and related compounds could lead to the discovery of new drugs with therapeutic potential.

Synthesis Methods

2,4-dibromo-N-(3-pyridinyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dibromobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an appropriate amine to form the final product.

Scientific Research Applications

2,4-dibromo-N-(3-pyridinyl)benzamide has been shown to be a potent inhibitor of HDAC enzymes, which play a critical role in the regulation of gene expression. HDAC inhibitors have been studied extensively for their potential use in the treatment of cancer, as they have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 2,4-dibromo-N-(3-pyridinyl)benzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Molecular Formula

C12H8Br2N2O

Molecular Weight

356.01 g/mol

IUPAC Name

2,4-dibromo-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H8Br2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17)

InChI Key

OACQQIOQYCSCLY-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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